3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride
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Overview
Description
3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride is a unique compound characterized by a complex chemical structure that imparts specific properties beneficial for various scientific and industrial applications. This compound falls within the broader class of triazole derivatives, known for their versatile biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride typically involves multi-step organic synthesis. The primary synthetic route may start with the cyclopropylation of a suitable precursor, followed by the introduction of the triazole ring through cyclization reactions. The pyrrolidine ring is then functionalized with a methoxy group in a stereochemically controlled manner. These steps are carried out under specific conditions, often involving catalysts and controlled temperature environments to ensure the correct stereochemistry and high yield of the final product.
Industrial Production Methods
On an industrial scale, the production of this compound might be streamlined through the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The industrial synthesis would also focus on optimizing the reaction conditions to minimize by-products and maximize yield, employing high-purity reagents and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: : It can be oxidized under controlled conditions to yield higher oxidation state derivatives.
Reduction: : It can undergo reduction reactions, typically requiring mild reducing agents to avoid over-reduction.
Substitution: : The compound can participate in substitution reactions, particularly at the triazole ring or methoxy group, depending on the reagents used.
Common Reagents and Conditions
Common reagents include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Typical conditions involve specific solvents, controlled temperatures, and catalysts to facilitate the desired reactions.
Major Products Formed
The major products from these reactions include various derivatives of the original compound with altered functional groups, potentially enhancing or modifying its biological or chemical properties.
Scientific Research Applications
3-Cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride finds extensive applications in:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: : Potential use in pharmaceutical formulations for treating specific medical conditions.
Industry: : Employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring is particularly known for its ability to interact with biological macromolecules, potentially disrupting or enhancing specific biochemical pathways.
Comparison with Similar Compounds
Compared to other triazole derivatives, 3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride offers unique properties due to its specific structural features. Similar compounds include:
1H-1,2,4-triazole derivatives with different alkyl or aryl groups.
Pyrrolidine-containing triazoles with variations in the substituents.
Methoxy-functionalized heterocycles with alternative ring structures.
Remember, I can't synthesize or provide experimental data; my role is to educate and inform based on existing scientific knowledge. How are you planning to use this information?
Properties
IUPAC Name |
3-cyclopropyl-5-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazole;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-15-7-4-8(11-5-7)10-12-9(13-14-10)6-2-3-6;;/h6-8,11H,2-5H2,1H3,(H,12,13,14);2*1H/t7-,8+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIAIMDDFSRLEF-YUZCMTBUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NC(=NN2)C3CC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C2=NC(=NN2)C3CC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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